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molecular formula C12H17BrN2O B1409179 5-Bromo-2-(3-pyrrolidin-1-yl-propoxy)-pyridine CAS No. 1821429-76-8

5-Bromo-2-(3-pyrrolidin-1-yl-propoxy)-pyridine

Cat. No. B1409179
M. Wt: 285.18 g/mol
InChI Key: ZJTRHYCDOYWBFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09428503B2

Procedure details

Sodium hydride (0.591 g, 14.77 mmol) was added portionwise to a solution, of 3-(pyrrolidin-1-yl)propan-1-ol (1.615 g, 12.50 mmol) in THF (20 mL) at to 0° C. then stirred at ambient temperature for 30 minutes, 5-Bromo-2-fluoropyridine (2 g, 11.36 mmol) was added and the resulting mixture stirred at ambient temperature for 2 h before being quenched by the addition of a sat. aqueous solution of ammonium chloride. The moisture was extracted with EtOAc (2×100 mL), the organic layer dried, over Na2SO4, filtered and evaporated to afford pale yellow solid. The crude product was purified by FCC, elution gradient 0 to 10% MeOH in DCM, to afford the desired material (2.70 g, 83%) as a yellow solid. Mass Spectrum: m/z (ES+)[M+H]+=285.
Quantity
0.591 g
Type
reactant
Reaction Step One
Quantity
1.615 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N:3]1([CH2:8][CH2:9][CH2:10][OH:11])[CH2:7][CH2:6][CH2:5][CH2:4]1.[Br:12][C:13]1[CH:14]=[CH:15][C:16](F)=[N:17][CH:18]=1>C1COCC1>[Br:12][C:13]1[CH:14]=[CH:15][C:16]([O:11][CH2:10][CH2:9][CH2:8][N:3]2[CH2:7][CH2:6][CH2:5][CH2:4]2)=[N:17][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.591 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.615 g
Type
reactant
Smiles
N1(CCCC1)CCCO
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
then stirred at ambient temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture stirred at ambient temperature for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
before being quenched by the addition of a sat. aqueous solution of ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
The moisture was extracted with EtOAc (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried, over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford pale yellow solid
CUSTOM
Type
CUSTOM
Details
The crude product was purified by FCC, elution gradient 0 to 10% MeOH in DCM

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=CC(=NC1)OCCCN1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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